1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether
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Overview
Description
1-(2-Methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
Scientific Research Applications
1-(2-Methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antibacterial, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another structural isomer with distinct biological properties.
Pyridine: A related heterocyclic compound with diverse applications.
Uniqueness
1-(2-Methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether is unique due to its complex structure, which allows for multiple points of chemical modification. This makes it a versatile compound for the development of new drugs and materials .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-methyl-6-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-19-15-16-27(21-12-6-7-13-22(21)28-2)25(19)20-11-8-14-23(24(20)26-17)29-18-9-4-3-5-10-18/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEMLTMWPFKDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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